molecular formula C16H19N3O2 B2645390 4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1105251-36-2

4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cat. No.: B2645390
CAS No.: 1105251-36-2
M. Wt: 285.347
InChI Key: DVDLJLHXRGPCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a tetrahydrocyclopentapyrazole moiety. This specific molecular architecture, which incorporates multiple nitrogen heterocycles, is of significant interest in modern medicinal chemistry research. Heterocyclic compounds, particularly those containing nitrogen atoms, are fundamental scaffolds in drug discovery due to their prevalence in biologically active molecules and their ability to impart favorable properties such as improved water solubility and the capacity for hydrogen-bonding interactions with target proteins . The compound's structure is analogous to other investigated benzamide derivatives, which have been studied for their potential as cell differentiation inducers . Researchers exploring structure-activity relationships (SAR) in heterocyclic systems may find value in this compound as a key synthetic intermediate or as a template for the development of novel bioactive molecules. Its molecular framework is similar to that found in various pharmacological tool compounds, making it a candidate for use in high-throughput screening campaigns and hit-to-lead optimization programs. This product is provided for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-21-12-9-7-11(8-10-12)16(20)17-15-13-5-4-6-14(13)18-19(15)2/h7-10H,3-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDLJLHXRGPCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Benzamide Substituent Pyrazole Substituent Melting Point (°C) Purity (%) Key Features Reference
Target Compound 4-ethoxy 2-methyl Not reported Not reported Ethoxy enhances lipophilicity N/A
N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b) N-ethyl 5-methyl 150–152 62 Lower purity, smaller alkyl chain
N-tert-Butyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10d-1) N-tert-butyl 5-methyl 119–120 95 High purity, bulky tert-butyl
2-(3,5-Dichlorophenyl)-3-methylcyclopenta[c]pyrazole (2-1a) N/A 3,5-dichlorophenyl, 3-methyl Not reported 8 (yield) Electron-withdrawing Cl substituents
(E)-N-(2-Methyl-...)-3-(thiophen-2-yl)acrylamide Acrylamide 2-methyl Not reported Not reported Thiophene for π-stacking
GLUT4 Inhibitor () Fluorophenyl Tetrahydrocyclopenta[c]pyrazole Not reported Not reported Binds GLUT4, modulates glucose

Substituent Effects on Physicochemical Properties

  • Alkyl Groups on Benzamide : Bulkier substituents (e.g., tert-butyl in 10d-1) correlate with higher purity (95%) and lower melting points (119–120°C) compared to smaller alkyl chains (e.g., ethyl in 10b: 62% purity, 150–152°C) . This suggests steric hindrance may improve crystallization efficiency.
  • Electron-Donating vs.

Spectroscopic and Conformational Insights

  • NMR Data : The dichlorophenyl compound (2-1a) shows aromatic protons at δ 7.59 ppm, while the target compound’s ethoxy group would likely exhibit signals near δ 1.3–1.5 ppm (CH3) and δ 4.0–4.2 ppm (OCH2) .
  • Conformation : ROESY data for 2-1a confirms spatial proximity between methyl and aryl protons, suggesting a folded conformation that may influence binding interactions .

Biological Activity

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H22_{22}N2_{2}O
  • Molecular Weight : 274.36 g/mol

The synthesis typically involves the reaction of 4-ethoxybenzoyl chloride with 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine under controlled conditions to yield the target compound. The reaction parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Antimicrobial Properties

Research has indicated that 4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Animal models of inflammation demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Efficacy Against Biofilm Formation :
    • A study evaluated the efficacy of the compound in preventing biofilm formation by Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by up to 70% at a concentration of 50 µg/mL.
  • Case Study on Cytotoxicity :
    • A cytotoxicity assay using human cell lines showed that the compound had an IC50 value greater than 100 µg/mL, indicating low toxicity to human cells while effectively inhibiting bacterial growth.

The mechanism by which This compound exerts its effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Further studies using molecular docking simulations have suggested potential interactions with key bacterial enzymes involved in these processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide?

  • Answer : A typical approach involves condensation reactions under reflux conditions. For example, reacting a substituted cyclopenta-pyrazole amine with 4-ethoxybenzoyl chloride in ethanol with glacial acetic acid as a catalyst. Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product, which is purified via recrystallization or column chromatography . Characterization is performed using NMR, HPLC, and mass spectrometry to confirm structural integrity .

Q. How do researchers characterize the structural and electronic properties of this compound?

  • Answer : Advanced spectroscopic techniques such as 1^1H/13^13C NMR and FT-IR are used to confirm functional groups and connectivity. X-ray crystallography may resolve stereochemical ambiguities, while computational tools (e.g., DFT calculations) predict electronic properties like HOMO-LUMO gaps, aiding in understanding reactivity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) are common. Dose-response curves are generated to determine IC50_{50} values. Positive controls and replicates are critical to minimize false positives .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yield and purity?

  • Answer : DoE identifies critical variables (e.g., temperature, catalyst loading, solvent ratio) through factorial designs. Response surface methodology (RSM) models interactions between parameters, enabling prediction of optimal conditions with minimal experimental runs. For example, a Central Composite Design could maximize yield while minimizing side-product formation .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Answer : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) reduces platform-specific artifacts. Meta-analysis of structural analogs (e.g., trifluoromethyl-containing benzamides) clarifies structure-activity relationships (SAR). Assay conditions (e.g., pH, serum content) must be standardized to ensure reproducibility .

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • Answer : Molecular docking (e.g., AutoDock Vina) screens against cytochrome P450 isoforms to assess metabolic liability. Machine learning models (e.g., Random Forest) trained on ADME datasets predict bioavailability. Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate reaction pathways for metabolite formation .

Q. What advanced separation techniques improve purification of stereoisomers or polymorphs?

  • Answer : Chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Polymorph control is achieved via solvent-antisolvent crystallization under monitored supersaturation conditions. Dynamic light scattering (DLS) tracks particle size distribution during crystallization .

Methodological Considerations

Q. How to validate the reproducibility of synthetic protocols across laboratories?

  • Answer : Collaborative ring tests with predefined protocols (e.g., reagent purity, equipment calibration) ensure inter-lab consistency. Analytical results (e.g., HPLC chromatograms, melting points) are compared using statistical equivalence testing (e.g., two-one-sided t-tests) .

Q. What techniques mitigate degradation during long-term storage?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. Lyophilization or storage in inert atmospheres (argon) prevents oxidation. Solid-state NMR monitors amorphous-crystalline transitions that affect stability .

Contradiction Analysis Framework

  • Step 1 : Compare raw datasets (e.g., NMR shifts, bioactivity IC50_{50}) across studies to identify outliers.
  • Step 2 : Replicate experiments under standardized conditions to isolate variables (e.g., impurity profiles).
  • Step 3 : Use cheminformatics tools (e.g., KNIME workflows) to cluster data and identify confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.